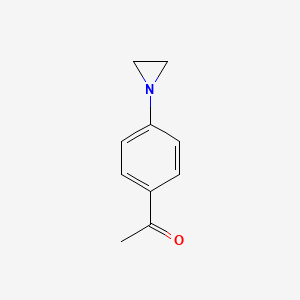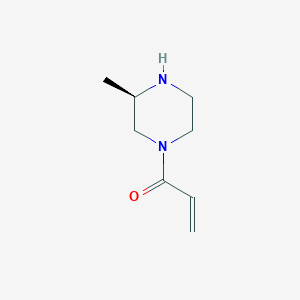
1-(4-(Aziridin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Aziridin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a solid at room temperature and is known for its unique aziridine ring, which imparts significant reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-(Aziridin-1-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with aziridine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(4-(Aziridin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: 1-(4-(Aziridin-1-yl)phenyl)ethanol.
Substitution: Various aziridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-(Aziridin-1-yl)phenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-(Aziridin-1-yl)phenyl)ethanone involves its aziridine ring, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various biological molecules, potentially leading to cytotoxic effects. The compound can form covalent bonds with DNA and proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
- 1-(4-(1-Pyrrolidinylsulfonyl)phenyl)ethanone
- 2-Aziridin-1-yl-(1,4)naphthoquinone
- 1-(4-(4-Bromophenylazo)phenyl)aziridine
Uniqueness: 1-(4-(Aziridin-1-yl)phenyl)ethanone is unique due to its aziridine ring, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying biological processes .
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-[4-(aziridin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5H,6-7H2,1H3 |
InChIキー |
LIMPBKNXJWAFBM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)



![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)





![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
